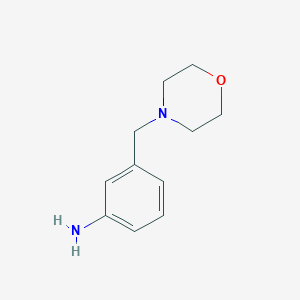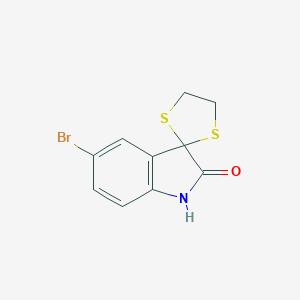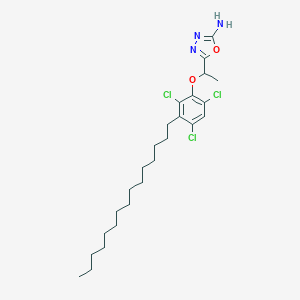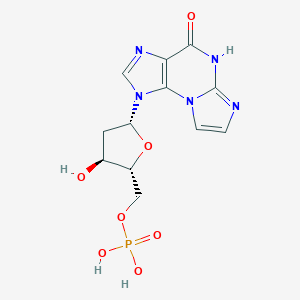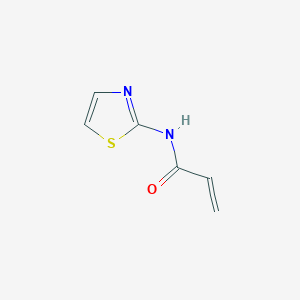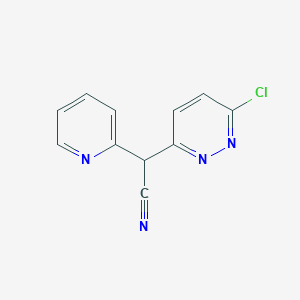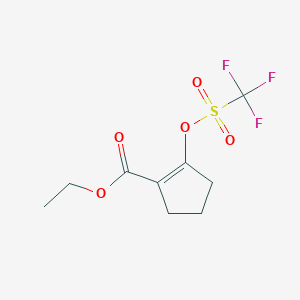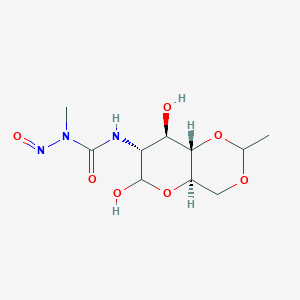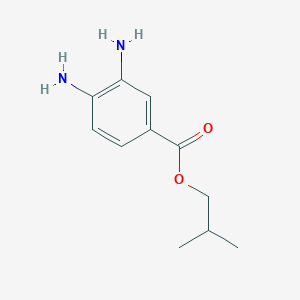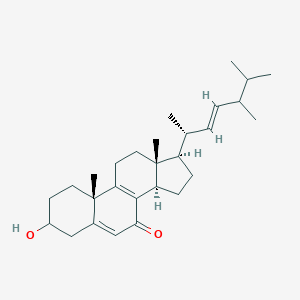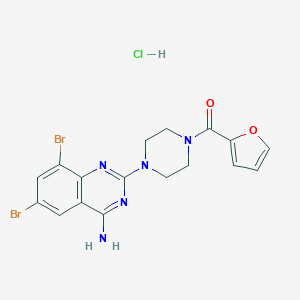
1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, commonly known as AG-1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR). This molecule has been extensively studied for its potential use in cancer treatment and other medical applications.
作用機序
AG-1478 works by binding to the ATP-binding site of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, which prevents the receptor from activating downstream signaling pathways that are involved in cell growth and survival. This inhibition ultimately leads to the death of cancer cells and the reduction of tumor growth.
生化学的および生理学的効果
In addition to its anti-cancer effects, AG-1478 has been shown to have other biochemical and physiological effects. It has been found to decrease the expression of inflammatory cytokines and to reduce the severity of allergic reactions. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of AG-1478 is its specificity for 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, which allows for targeted inhibition of this receptor without affecting other signaling pathways. However, its use in lab experiments is limited by its relatively low solubility in water and its potential for off-target effects at high concentrations.
将来の方向性
There are several potential future directions for research on AG-1478. One area of interest is the development of more potent and selective inhibitors of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride that can overcome resistance to current therapies. Another area of research is the investigation of the potential use of AG-1478 in combination with other drugs or therapies to enhance its anti-cancer effects. Finally, there is also interest in exploring the potential use of AG-1478 in other diseases beyond cancer, such as neurodegenerative disorders and inflammatory conditions.
合成法
AG-1478 can be synthesized through a multi-step process that involves the reaction of 6,8-dibromo-2-(4-nitrophenyl)quinazoline with 4-(2-furanylcarbonyl)piperazine in the presence of a reducing agent. The resulting intermediate is then treated with hydrochloric acid to yield AG-1478 in its hydrochloride salt form.
科学的研究の応用
AG-1478 has been widely used in scientific research to study the role of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride in cancer and other diseases. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of 1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride, which is often overexpressed in many types of cancer.
特性
CAS番号 |
111218-74-7 |
|---|---|
製品名 |
1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride |
分子式 |
C17H16Br2ClN5O2 |
分子量 |
517.6 g/mol |
IUPAC名 |
[4-(4-amino-6,8-dibromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H15Br2N5O2.ClH/c18-10-8-11-14(12(19)9-10)21-17(22-15(11)20)24-5-3-23(4-6-24)16(25)13-2-1-7-26-13;/h1-2,7-9H,3-6H2,(H2,20,21,22);1H |
InChIキー |
MQRZVBWLTDCEQZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3Br)Br)C(=N2)N)C(=O)C4=CC=CO4.Cl |
正規SMILES |
C1CN(CCN1C2=NC3=C(C=C(C=C3Br)Br)C(=N2)N)C(=O)C4=CC=CO4.Cl |
その他のCAS番号 |
111218-74-7 |
同義語 |
1-(4-Amino-6,8-dibromo-2-quinazolinyl)-4-(2-furanylcarbonyl)piperazine hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






